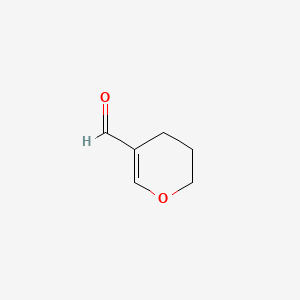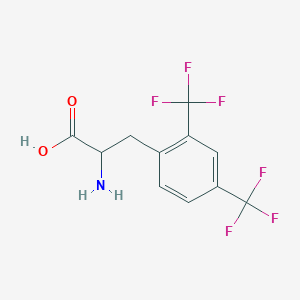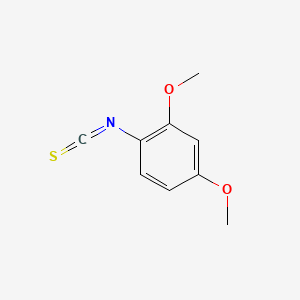
2-Brom-4,5-difluorbenzolsulfonylchlorid
Übersicht
Beschreibung
The compound 2-Bromo-4,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related benzenesulfonyl chlorides and their derivatives, which can be used to infer properties and reactivity patterns for 2-Bromo-4,5-difluorobenzenesulfonyl chloride.
Synthesis Analysis
The synthesis of related benzenesulfonyl chlorides typically involves halogenation and sulfonation reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through chlorosulfonation of a chloro-fluoronitrobenzene precursor, followed by a series of reactions including the Schiemann reaction and oxychlorination . Similarly, the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides involves a nickel-catalyzed carbonylation reaction with alkynes, indicating that these sulfonyl chlorides can act as electrophiles in coupling reactions .
Molecular Structure Analysis
Although the exact molecular structure of 2-Bromo-4,5-difluorobenzenesulfonyl chloride is not provided, related compounds have been characterized using techniques such as NMR, EI-MS, and FT-IR . Crystallographic analysis of similar compounds can reveal the geometry and electronic structure, which are crucial for understanding the reactivity of the sulfonyl chloride group .
Chemical Reactions Analysis
Benzenesulfonyl chlorides are known to participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group. They can undergo carbonylative transformations to yield heterocyclic compounds , and can also be used as intermediates in the synthesis of pharmaceuticals, such as penoxsulam . The presence of halogen substituents on the aromatic ring can influence the reactivity and selectivity of these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. The presence of halogens can affect the solubility, density, and boiling points of these compounds. The electronic effects of the substituents can also impact the acidity of the sulfonamide hydrogen and the reactivity of the sulfonyl chloride group. Computational methods, such as ab initio and semiempirical calculations, can be used to predict these properties and understand solvation effects in reactions .
Relevant Case Studies
Case studies involving benzenesulfonyl chlorides often focus on their role as intermediates in the synthesis of biologically active compounds. For example, enzyme inhibition studies of synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrate the potential of sulfonyl chloride derivatives in medicinal chemistry . Additionally, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, showcases the utility of these intermediates in the preparation of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
2-Brom-4,5-difluorbenzolsulfonylchlorid: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine reaktive Sulfonylchloridgruppe spielt eine entscheidende Rolle bei der Bildung von Sulfonamid- und Sulfonylharnstoffstrukturen, die wichtige funktionelle Gruppen in vielen therapeutischen Medikamenten sind, die zur Behandlung einer Vielzahl von Erkrankungen eingesetzt werden, von Diabetes bis hin zu bakteriellen Infektionen .
Materialwissenschaften
In der Materialwissenschaft dient diese Verbindung als Vorläufer für die Entwicklung von fortschrittlichen Materialien mit spezifischen fluorierten aromatischen Strukturen. Diese Materialien weisen einzigartige Eigenschaften auf, wie z. B. eine erhöhte Beständigkeit gegen Lösungsmittel und Chemikalien, wodurch sie für spezielle Anwendungen wie Beschichtungen und Polymeradditive geeignet sind .
Chemische Synthese
Die Verbindung ist an chemischen Syntheseprozessen beteiligt, bei denen sie als Sulfonierungsmittel wirkt. Dies ist besonders wichtig bei der Synthese komplexer organischer Moleküle, bei der die Einführung einer Sulfonylgruppe die chemischen und physikalischen Eigenschaften des Zielmoleküls deutlich verändern kann .
Chromatographie
This compound: kann verwendet werden, um chromatographische stationäre Phasen zu modifizieren. Durch Anbringen dieser Verbindung an Kieselgel oder andere Substrate können Forscher stationäre Phasen mit spezifischen Wechselwirkungen für die Trennung komplexer Gemische erzeugen .
Analytische Chemie
In der analytischen Chemie werden Derivate dieser Verbindung als Reagenzien in spektroskopischen Analysetechniken eingesetzt. Sie können bei der Quantifizierung und Identifizierung verschiedener Substanzen mithilfe von Methoden wie Massenspektrometrie und Fluoreszenzspektroskopie helfen .
Kontrollierte Umgebungen und Reinraumlösungen
Die Derivate der Verbindung sind auch in der Produktion von hochreinen Chemikalien anwendbar, die für kontrollierte Umgebungen und Reinräume erforderlich sind. Diese Chemikalien sind in Industrien unerlässlich, in denen die Kontaminationskontrolle entscheidend ist, wie z. B. in der Halbleiterherstellung und Biotechnologie .
Fortschrittliche Batterieforschung und -technologie
Fluorierte Verbindungen, die von This compound abgeleitet sind, werden hinsichtlich ihres möglichen Einsatzes in fortschrittlichen Batterietechnologien erforscht. Ihre Einarbeitung in Batteriekomponenten kann zu einer verbesserten Energiedichte und Stabilität führen, was für die Entwicklung von Batterien der nächsten Generation entscheidend ist .
Organische Elektronik
Die elektronischen Eigenschaften fluorierter aromatischer Verbindungen machen sie im Bereich der organischen Elektronik wertvoll. Sie werden für den Einsatz in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen untersucht, wo sie die Leistung und Lebensdauer dieser Geräte verbessern können .
Safety and Hazards
This compound is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, immediate medical attention is required .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that sulfonyl chlorides, in general, are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters respectively .
Mode of Action
2-Bromo-4,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters respectively . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.
Action Environment
The action, efficacy, and stability of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , suggesting that it should be stored and handled under dry conditions to maintain its reactivity and stability.
Eigenschaften
IUPAC Name |
2-bromo-4,5-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIOWUSICQPJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256779 | |
| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874784-11-9 | |
| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















